WADA Regulatory Specification: Epimetendiol Is the Mandated Marker for Metandienone, Not Methyltestosterone
Under WADA Technical Document TD2009MRPL, 17β-methyl-5β-androst-1-ene-3α,17α-diol is the specified analytical marker for metandienone intake at an MRPL of 2 ng/mL. In contrast, 17α-methyl-5β-androstane-3α,17β-diol—a structurally similar saturated diol also found in metandienone excretion profiles—is the designated marker for methyltestosterone, also at 2 ng/mL . These two compounds serve distinct regulatory functions despite being co-excreted following metandienone administration, making them non-interchangeable in WADA-accredited laboratory reporting .
| Evidence Dimension | WADA regulatory specification and MRPL assignment |
|---|---|
| Target Compound Data | 2 ng/mL MRPL; marker for metandienone |
| Comparator Or Baseline | 17α-Methyl-5β-androstane-3α,17β-diol: 2 ng/mL MRPL; marker for methyltestosterone |
| Quantified Difference | Identical MRPL (2 ng/mL) but assigned to different parent drug reporting categories; co-elution or misassignment leads to incorrect adverse analytical finding classification |
| Conditions | WADA TD2009MRPL; GC-MS or LC-MS/MS confirmatory analysis in human urine |
Why This Matters
Procuring the correct WADA-specified marker is a compliance necessity; substitution with the methyltestosterone marker invalidates metandienone adverse analytical findings under WADA laboratory guidelines.
- [1] World Anti-Doping Agency. (2009). WADA Technical Document TD2009MRPL: Minimum Required Performance Levels for Detection of Prohibited Substances (Version 2.0). View Source
- [2] Loke, S., et al. (2021). New Insights into the Metabolism of Methyltestosterone and Metandienone: Detection of Novel A-Ring Reduced Metabolites. Molecules, 26(5), 1354. View Source
